An In-depth Technical Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9)
An In-depth Technical Guide to 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 62321-91-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant interest within the medicinal chemistry community. Belonging to the 2-pyridone class of molecules, its unique arrangement of a dimethylamino group, a nitrile moiety, and a lactam function within a dihydropyridine ring system makes it a versatile scaffold and a valuable intermediate for the synthesis of diverse, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The 2-pyridone core is a privileged structure found in numerous natural products and pharmaceuticals, and this particular derivative offers multiple points for chemical modification, enabling the exploration of vast chemical space. Compounds incorporating the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is fundamental to the successful application of any chemical compound in a research setting. These data are crucial for identity confirmation, purity assessment, and predicting behavior in various chemical and biological systems.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 62321-91-9 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| Appearance | Typically a solid (e.g., white, off-white, or yellow powder/crystals) |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; limited solubility in water and nonpolar solvents. |
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structural integrity.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the dimethylamino protons (a singlet, typically around δ 3.0-3.5 ppm), and protons on the pyridone ring. The exact chemical shifts will be dependent on the solvent used.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will reveal signals for the eight unique carbon atoms, including the characteristic peaks for the carbonyl carbon (C=O) in the pyridone ring (typically δ 160-165 ppm), the nitrile carbon (C≡N) (around δ 115-120 ppm), and the carbons of the dimethylamino group.
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IR (Infrared) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups.[3][4] Expected characteristic absorption bands include:
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A strong, sharp peak around 2210-2230 cm⁻¹ for the nitrile (C≡N) stretch.[2][5]
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A strong absorption band around 1640-1670 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the 2-pyridone lactam.[2][5]
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C-H stretching vibrations for the methyl and ring protons typically appear in the 2800-3100 cm⁻¹ region.
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N-H stretching for the pyridone may be observed as a broad peak around 3100-3400 cm⁻¹ .[2]
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-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. In Electron Impact (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (163.18).
Synthesis and Experimental Protocols
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles often involves multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step.[1][2] A common and effective approach is a variation of the Bohlmann-Rahtz pyridine synthesis or a related multicomponent condensation.
Synthetic Workflow: Multicomponent Condensation
A general and reliable method involves the one-pot reaction of an enamine (or a precursor that forms one in situ), an active methylene compound (like cyanoacetamide or ethyl cyanoacetate), and a 1,3-dicarbonyl compound equivalent. For the title compound, a logical route starts from precursors that can assemble the desired substituted pyridone ring.
Detailed Experimental Protocol
Causality: This protocol leverages the high reactivity of DMF-DMA as a source for both a methine group and a dimethylamino group. It first reacts with the active methylene of cyanoacetamide to form an enamine intermediate. This intermediate then undergoes cyclization to form the stable 2-pyridone ring. Piperidine is used as a basic catalyst to facilitate the condensation and cyclization steps.
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Reaction Setup: To a solution of cyanoacetamide (1 equivalent) in absolute ethanol, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).
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Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
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Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Isolation: Upon completion, cool the reaction mixture to room temperature, which may induce precipitation. If not, slowly add cold water to precipitate the crude product.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual starting materials and impurities.
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Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The purity of the final compound should be validated (>98%) by HPLC and confirmed by NMR and mass spectrometry to ensure the correct structure has been obtained. The melting point should be sharp and consistent with literature values.
Chemical Reactivity and Applications in Drug Development
Caption: Key reactive sites and potential derivatizations.
Reactions at the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into various other groups:
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Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid or a primary amide, respectively. These derivatives are valuable for introducing new pharmacophoric features or for peptide coupling reactions.
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Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a flexible linker.
-
Cyclization Reactions: The nitrile group, being adjacent to the ring nitrogen's amide function, is perfectly positioned to participate in cyclization reactions. For instance, treatment with formamide or guanidine can lead to the formation of fused pyrido[2,3-d]pyrimidine systems, which are known to possess a wide range of biological activities, including kinase inhibition. [6]
Reactions on the Pyridone Ring
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N-Alkylation/Arylation: The nitrogen atom of the pyridone ring can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides, arylboronic acids under Chan-Lam conditions) to introduce substituents that can modulate solubility, metabolic stability, and target engagement.
-
Electrophilic Aromatic Substitution: The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS), typically at the C5 or C6 positions, providing handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).
Role as a Scaffold in Medicinal Chemistry
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a key building block for constructing libraries of potential drug candidates. [1]Its rigid core structure helps in pre-organizing the appended substituents in a defined three-dimensional space, which is advantageous for optimizing interactions with biological targets. Several patented and published compounds based on this core have demonstrated potent activity against various disease targets, particularly protein kinases, which are crucial in cancer and inflammatory diseases. The ability to easily generate diverse derivatives makes this compound highly valuable for structure-activity relationship (SAR) studies. [2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7]* Toxicity: While specific toxicity data for this compound is not readily available, compounds of this class should be handled as potentially harmful. Assume it may cause skin, eye, and respiratory irritation. [7]
Conclusion
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its value in modern drug discovery is underscored by the multiple reactive sites it possesses, allowing for facile diversification and the construction of complex molecular architectures. The straightforward synthesis and the strategic importance of the 2-pyridone scaffold ensure that this compound will remain a relevant and valuable tool for medicinal chemists and researchers in the ongoing quest for novel therapeutic agents.
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